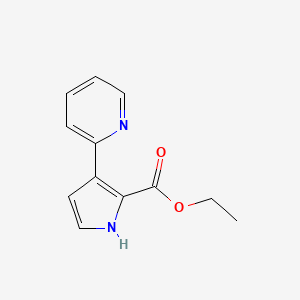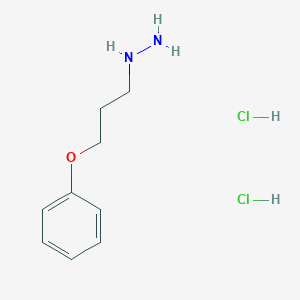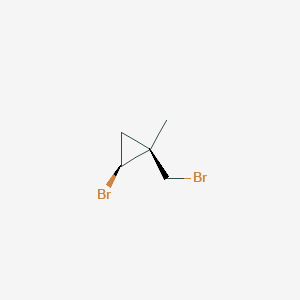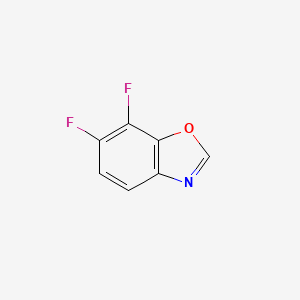
6,7-Difluorobenzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Difluorobenzoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring, with fluorine atoms substituted at the 6 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluorobenzoxazole typically involves the reaction of 2-aminophenol with fluorinated aromatic aldehydes under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, and the mixture is heated to facilitate the formation of the benzoxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6,7-Difluorobenzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorinated positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
6,7-Difluorobenzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 6,7-Difluorobenzoxazole involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival. The compound can induce apoptosis in cancer cells by modulating pathways such as the SIRT1 pathway .
Comparison with Similar Compounds
6,7-Dihydrobenzisoxazolones: These compounds share a similar core structure but differ in the degree of saturation and substitution patterns.
Fluorobenzoxazoles: Other fluorinated benzoxazole derivatives with different substitution patterns.
Uniqueness: 6,7-Difluorobenzoxazole is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C7H3F2NO |
|---|---|
Molecular Weight |
155.10 g/mol |
IUPAC Name |
6,7-difluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3F2NO/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H |
InChI Key |
JIDLAHRTNYKEMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1N=CO2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl (3aR,6aS)-octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B15046475.png)
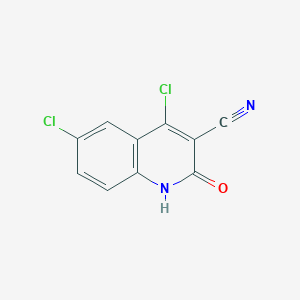
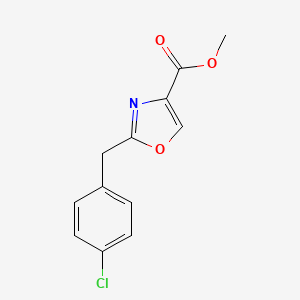
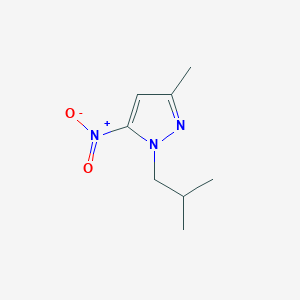
![Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionate](/img/structure/B15046496.png)
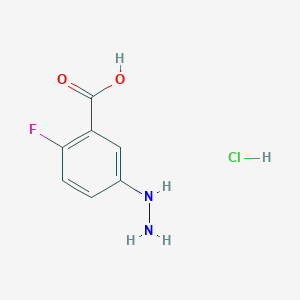

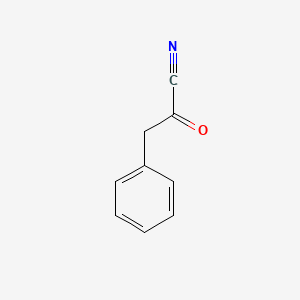
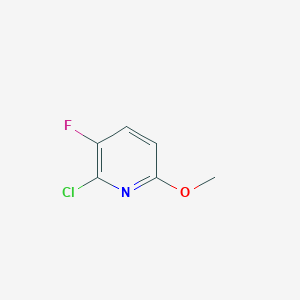
![5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-2'-ol](/img/structure/B15046525.png)
